2-(Phenylsulfonyl)hydrazinecarboxamide
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Phenylsulfonyl)hydrazinecarboxamide can be achieved by reacting p-toluenesulfonyl chloride with cysteine lipid. This reaction is typically carried out in a dry environment without the use of solvents. The product is obtained after heating the reaction mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfonyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonyl and sulfide derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2-(Phenylsulfonyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(Phenylsulfonyl)hydrazinecarboxamide exerts its effects involves the formation of hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s sulfonyl group plays a crucial role in these interactions, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Benzenesulfonylsemicarbazide: Similar in structure but with different substituents.
P-toluenesulfonyl semicarbazide: Another sulfonyl derivative with distinct properties.
Uniqueness: 2-(Phenylsulfonyl)hydrazinecarboxamide is unique due to its specific sulfonyl and hydrazinecarboxamide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds with enzymes and proteins sets it apart from other similar compounds .
Properties
IUPAC Name |
benzenesulfonamidourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(11)9-10-14(12,13)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDGFYQJRXEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408198 | |
Record name | 2-(Phenylsulfonyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10195-68-3 | |
Record name | 2-(Phenylsulfonyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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